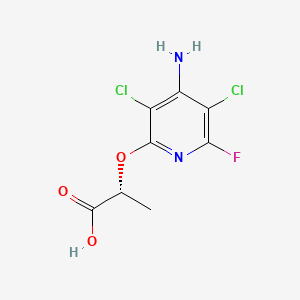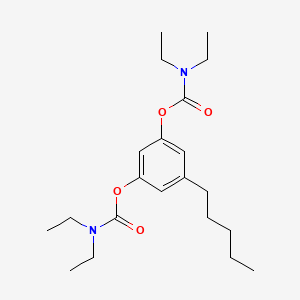
5-Pentyl-1,3-phenylene Bis(diethylcarbamate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Pentyl-1,3-phenylene Bis(diethylcarbamate) is a chemical compound with the molecular formula C21H34N2O4 and a molecular weight of 378.51 g/mol . It is an intermediate for the synthesis of (Z)-Cannabinerolic Acid, a cannabinoid derived from the leaves of Cannabis sativa. This compound is of interest in various fields, including neurology, pain and inflammation research, and cannabinoid receptor studies .
Méthodes De Préparation
The synthesis of 5-Pentyl-1,3-phenylene Bis(diethylcarbamate) involves the reaction of 5-pentyl-1,3-phenylene with diethylcarbamate under specific conditions. The reaction typically requires a solvent such as dichloromethane or ethyl acetate and is carried out at controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction in larger reactors with optimized conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
5-Pentyl-1,3-phenylene Bis(diethylcarbamate) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Applications De Recherche Scientifique
5-Pentyl-1,3-phenylene Bis(diethylcarbamate) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of cannabinoids and other complex organic molecules.
Mécanisme D'action
The mechanism of action of 5-Pentyl-1,3-phenylene Bis(diethylcarbamate) involves its interaction with cannabinoid receptors in the brain and other parts of the body. These interactions can modulate neurotransmission and influence various physiological processes. The compound may also affect molecular pathways involved in pain and inflammation, making it a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
5-Pentyl-1,3-phenylene Bis(diethylcarbamate) can be compared with other similar compounds, such as:
(Z)-Cannabinerolic Acid: This compound is derived from the same synthetic pathway and shares similar cannabinoid receptor interactions.
Other Diethylcarbamates: Compounds like diethylcarbamate derivatives may have similar chemical properties but differ in their specific biological activities and applications.
Propriétés
Formule moléculaire |
C21H34N2O4 |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
[3-(diethylcarbamoyloxy)-5-pentylphenyl] N,N-diethylcarbamate |
InChI |
InChI=1S/C21H34N2O4/c1-6-11-12-13-17-14-18(26-20(24)22(7-2)8-3)16-19(15-17)27-21(25)23(9-4)10-5/h14-16H,6-13H2,1-5H3 |
Clé InChI |
NBFWDFBXUVYJOL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC(=CC(=C1)OC(=O)N(CC)CC)OC(=O)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate](/img/structure/B13841061.png)

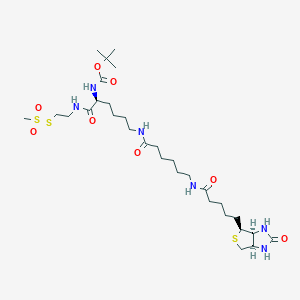
![2,6-Dioxaspiro[4.5]decan-9-amine Hydrochloride](/img/structure/B13841092.png)
![1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol](/img/structure/B13841099.png)
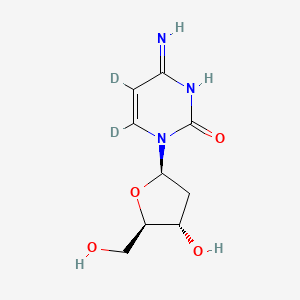
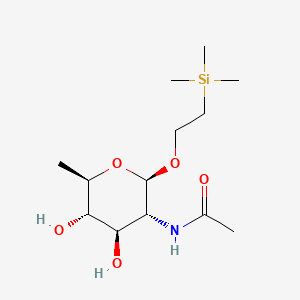

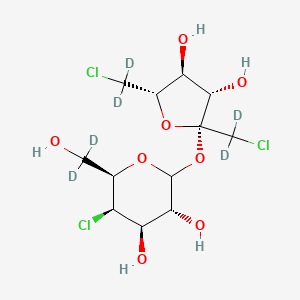
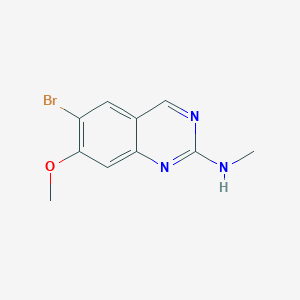
![[(10S,11S,12R,13R,15R)-3,4,5,11,13,21,22,23-octahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13841131.png)

![6-[(2-Chlorophenyl)methylamino]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13841135.png)
